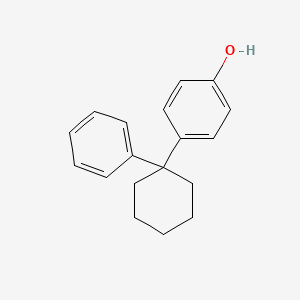

4-(1-Phenylcyclohexyl)phenol

Vue d'ensemble

Description

4-(1-Phenylcyclohexyl)phenol is an organic compound characterized by a phenol group attached to a cyclohexyl ring, which is further substituted with a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylcyclohexyl)phenol typically involves the following steps:

Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-phenylcyclohexane.

Hydroxylation: The next step involves the hydroxylation of 1-phenylcyclohexane using a suitable oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1-Phenylcyclohexyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

Reduction: The compound can be reduced to form cyclohexylphenol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents like nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Sodium dichromate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinones.

Reduction: Cyclohexylphenol derivatives.

Substitution: Halogenated or nitro-substituted phenylcyclohexylphenol derivatives.

Applications De Recherche Scientifique

Chemistry

- Synthesis of Organic Compounds : The compound is utilized as a key intermediate in synthesizing diverse organic molecules. Its unique structure allows for modifications that can lead to new chemical entities with desired functionalities.

- Polymer Production : It plays a role in creating polymers that exhibit specific mechanical and thermal properties, making it valuable in material science.

Biology

- Antimicrobial Properties : Research indicates that 4-(1-Phenylcyclohexyl)phenol exhibits antimicrobial activity, which could be harnessed for developing new antimicrobial agents.

- Antioxidant Activity : The compound has shown potential antioxidant properties, suggesting its application in preventing oxidative stress-related diseases.

Medicine

- Analgesic and Anesthetic Development : There is ongoing investigation into the compound's efficacy as an analgesic and anesthetic agent. Its structural similarity to known pain-relief medications positions it as a candidate for drug development aimed at improving pain management strategies .

- Drug Design : As a phenolic compound, it is studied for its role in drug design, particularly in creating bioisosteres that can enhance the pharmacological profile of therapeutic agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial potential of various phenolic compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests its potential use in formulating new antibiotics or antiseptics .

Case Study 2: Analgesic Properties

In preclinical trials, this compound was tested for analgesic effects in animal models. The results demonstrated a dose-dependent reduction in pain responses comparable to traditional analgesics like aspirin, indicating its viability as a pain management option .

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Synthesis of organic compounds | Development of new materials |

| Polymer production | Enhanced mechanical properties | |

| Biology | Antimicrobial agents | Combatting bacterial infections |

| Antioxidants | Protection against oxidative damage | |

| Medicine | Analgesics and anesthetics | Improved pain management |

| Drug design | Enhanced pharmacological profiles |

Mécanisme D'action

The mechanism of action of 4-(1-Phenylcyclohexyl)phenol involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparaison Avec Des Composés Similaires

Phencyclidine (PCP): Shares a similar cyclohexylphenyl structure but with a piperidine ring instead of a phenol group.

Ketamine: Another compound with a cyclohexyl ring, used as an anesthetic.

Cyclohexylphenol Derivatives: Compounds with similar structures but different substituents on the phenyl or cyclohexyl rings.

Activité Biologique

4-(1-Phenylcyclohexyl)phenol, often referred to in the context of its structural analogs, exhibits notable biological activities that have garnered attention in pharmacological research. This compound is chemically related to phencyclidine (PCP) and has been investigated for its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its biological interactions. The presence of the cyclohexyl and phenyl groups enhances its lipophilicity, allowing it to interact effectively with various biological membranes and receptors.

Research indicates that this compound may exert its effects through several mechanisms:

- Dopaminergic Activity : Similar to PCP, this compound may influence dopaminergic pathways, which are crucial in modulating mood and behavior. Studies have shown that related compounds can affect dopamine efflux in rodent models, suggesting a potential for neuroactive properties .

- Cytochrome P450 Interaction : There is evidence that compounds in this class can inhibit cytochrome P450 enzymes. This inhibition can lead to altered metabolism of various drugs, impacting their efficacy and safety profiles .

Biological Activities

The biological activities of this compound can be classified into several categories:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, derivatives of related compounds have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some studies indicate that phenolic compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Neuroprotective Effects : Given its interaction with dopaminergic systems, there is potential for neuroprotective applications, particularly in neurodegenerative diseases .

Case Studies and Research Findings

A review of the literature reveals several studies focused on the pharmacological profiles of phenolic compounds similar to this compound:

Propriétés

IUPAC Name |

4-(1-phenylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXGYYJCNAJZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.